REACTION_CXSMILES
|
[C:1]([NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14][CH3:15])[CH:9]=1)(=O)[C:2]([CH3:5])([CH3:4])C.C([Li])(CC)C.C1CCCCC1.CN(C)C=O.C(=O)CC.C[Si](C)(C)[N-][Si](C)(C)C.[K+].C1(C)C=CC=CC=1>O1CCCC1>[CH3:15][O:14][C:10]1[CH:11]=[CH:12][CH:13]=[C:8]2[C:9]=1[CH:5]=[C:2]([CH3:4])[CH:1]=[N:7]2 |f:5.6|
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Name
|
|
Quantity
|
4.14 g
|
Type
|
reactant
|
Smiles
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C(C(C)(C)C)(=O)NC1=CC(=CC=C1)OC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C)(CC)[Li]
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Name
|
|
Quantity
|
35.7 mL
|
Type
|
reactant
|
Smiles
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C1CCCCC1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
1.17 g
|
Type
|
reactant
|
Smiles
|
C(CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C[Si]([N-][Si](C)(C)C)(C)C.[K+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
2.5 (± 2.5) °C
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Type
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CUSTOM
|
Details
|
the resulting mixture was stirred at 0-5° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled to −5° C.
|
Type
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STIRRING
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Details
|
the resulting solution stirred at 0° C. for 1 h
|
Duration
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1 h
|
Type
|
WAIT
|
Details
|
at 20° C. for 20 h
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 0° C. for 0.25 h
|
Duration
|
0.25 h
|
Type
|
WAIT
|
Details
|
at 20° C. for 2 h
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
at 30° C. for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was partitioned between saturated aqueous NH4Cl (200 mL) and ether (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
WASH
|
Details
|
Chromatography of the residue on silica with 20-100% ether in hexane gradient elution
|
Reaction Time |
0.2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C=C(C=NC2=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.16 g | |
YIELD: PERCENTYIELD | 5% | |
YIELD: CALCULATEDPERCENTYIELD | 4.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |